molecular formula C6H8BrN3OS B3029753 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol CAS No. 77708-90-8

6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol

Cat. No. B3029753
CAS RN: 77708-90-8
M. Wt: 250.12
InChI Key: YPOIPHVGZOUXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol” is a chemical compound with the molecular formula C6H8BrN3OS . It is a pyrimidine derivative, which is a class of compounds that are widely used in the field of medicine and drug design .


Synthesis Analysis

The synthesis of “this compound” involves a highly regioselective lithiation-substitution protocol . The raw materials used in the synthesis include ethanol, 6-Aminothiouracil, methanol, sodium hydroxide, bromoethane, and sodium carbonate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring which is substituted at different positions. The molecular weight of the compound is 250.12 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are highly regioselective, favoring the formation of C-4 substituted products . The reaction with N,N-dimethylethylenediamine afforded a specific product exclusively .


Physical And Chemical Properties Analysis

The compound has a melting point of 300 °C and a predicted boiling point of 295.8±50.0 °C . The predicted density of the compound is 1.91±0.1 g/cm3 . The pKa value is predicted to be 7.16±0.50 .

properties

IUPAC Name

4-amino-5-bromo-2-ethylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3OS/c1-2-12-6-9-4(8)3(7)5(11)10-6/h2H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOIPHVGZOUXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369647
Record name 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77708-90-8
Record name 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.